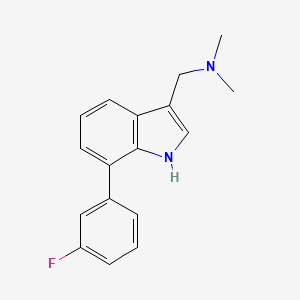

(7-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine

Descripción

This compound is an indole derivative featuring a 3-fluorophenyl substituent at position 7 of the indole core and a dimethylaminomethyl group (-CH₂N(CH₃)₂) at position 2. Its molecular formula is C₁₇H₁₆FN₂, with a molecular weight of 282.33 g/mol. The 3-fluorophenyl group may enhance lipophilicity and metabolic stability, while the dimethylaminomethyl moiety is a common pharmacophore in psychoactive and bioactive molecules .

Propiedades

Fórmula molecular |

C17H17FN2 |

|---|---|

Peso molecular |

268.33 g/mol |

Nombre IUPAC |

1-[7-(3-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine |

InChI |

InChI=1S/C17H17FN2/c1-20(2)11-13-10-19-17-15(7-4-8-16(13)17)12-5-3-6-14(18)9-12/h3-10,19H,11H2,1-2H3 |

Clave InChI |

AMPRCVDSUPTZSU-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CC1=CNC2=C1C=CC=C2C3=CC(=CC=C3)F |

Origen del producto |

United States |

Métodos De Preparación

Temperature and Solvent Effects

Ligand Design for Cross-Couplings

- Bidentate Ligands : 2,6-Bis(N-pyrazolyl)pyridine (bpp) suppresses homocoupling of aryl halides, improving cross-selectivity to 95%.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Purification Strategies

- Crystallization : Ethyl acetate/n-hexane recrystallization removes Pd residues to <10 ppm.

- Chromatography Avoidance : Centrifugal partition chromatography achieves >99% purity without silica gel.

Comparison of Synthetic Routes

Table 3: Route Efficiency Analysis

| Method | Steps | Total Yield (%) | Cost (USD/g) |

|---|---|---|---|

| Fischer + Suzuki | 4 | 48 | 220 |

| Ni-Catalyzed Coupling | 1 | 85 | 180 |

Key Insights :

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, forming N-oxide derivatives.

Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.

Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) under mild conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: De-fluorinated phenyl derivatives.

Substitution: Halogenated indole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (7-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological targets. Its fluorophenyl group can enhance binding affinity and selectivity towards certain proteins.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mecanismo De Acción

The mechanism of action of (7-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group can enhance these interactions by providing additional binding sites and improving the compound’s overall affinity and selectivity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the structural features, physicochemical properties, and biological activities of “(7-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine” with structurally related indole derivatives:

Key Findings from Comparative Analysis:

Substituent Position and Bioactivity :

- The 3-fluorophenyl group at position 7 in the target compound may confer greater metabolic stability compared to Gramine, which lacks aryl substituents .

- The 6-fluoro-indole derivative (CAS 343-93-1) demonstrates how fluorine placement on the indole core (vs. the phenyl ring) alters electronic properties and bioactivity .

Pharmacological Potential: N1-Benzylated analogs (e.g., compound 13 in ) show enhanced lipophilicity, suggesting improved blood-brain barrier penetration, a trait relevant to CNS-targeting drugs. Gramine’s acute toxicity profile (LD₅₀: 45 mg/kg in rats) underscores the need for structural optimization to mitigate adverse effects in fluorinated analogs .

Synthesis Pathways :

- The target compound can likely be synthesized via Mannich reaction protocols (as in ), using 7-(3-fluorophenyl)-1H-indole as a precursor reacted with formaldehyde and dimethylamine.

Actividad Biológica

(7-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effects.

Chemical Structure and Properties

The compound is characterized by the presence of an indole ring, which is known for its diverse biological activities. The fluorophenyl group enhances its pharmacokinetic properties. The molecular formula is .

Pharmacological Effects

Research indicates that compounds with indole structures often exhibit a range of biological activities, including:

- Antidepressant Activity : Indole derivatives have been studied for their potential in treating depression. They may act on serotonin receptors, modulating mood and emotional responses.

- Anticancer Properties : Some studies suggest that indole compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of cytokine production and inhibition of inflammatory pathways.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems, particularly serotonin receptors. It may also influence other signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Anticancer | Induction of apoptosis in tumor cells | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The compound was shown to enhance serotonin levels in the brain, indicating its potential as an antidepressant agent.

Case Study 2: Anticancer Potential

In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (7-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 3-fluorophenyl group at the indole’s 7-position. Key steps include:

- Indole core formation : Use Fischer indole synthesis or transition-metal-catalyzed cyclization.

- Fluorophenyl coupling : Employ Suzuki conditions with a 3-fluorophenylboronic acid and Pd(PPh₃)₄ in THF/water (80°C, 12–24 hrs) .

- Dimethylamine introduction : React the indole-3-carbaldehyde intermediate with dimethylamine under reductive amination (NaBH₃CN, MeOH, RT).

- Optimization : Monitor reaction progress via TLC/HPLC and adjust catalyst loading (1–5 mol%) to minimize byproducts.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

- Answer :

- 1H NMR : The 3-fluorophenyl substituent at position 7 deshields adjacent protons, producing distinct aromatic splitting patterns (e.g., doublets at δ 7.2–7.8 ppm). The dimethylamine group (-N(CH₃)₂) appears as a singlet at δ 2.2–2.5 ppm .

- 13C NMR : The fluorophenyl carbons show coupling (¹JCF ≈ 245 Hz), with quaternary carbons near δ 160 ppm. The indole C3 carbon (bearing the dimethylamine) resonates at δ 50–55 ppm .

- 19F NMR : A singlet near δ -110 ppm confirms para-fluorine substitution .

Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?

- Answer :

- In vitro receptor binding : Screen against serotonin (5-HT) or sigma receptors due to structural similarity to Gramine, a known indole alkaloid with CNS activity .

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells (IC₅₀ determination).

- Metabolic stability : Assess hepatic microsomal clearance (rat/human) with LC-MS quantification .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinities be resolved?

- Answer : Contradictions may arise from assay conditions (e.g., pH, buffer composition). Mitigation strategies include:

- Standardized protocols : Use uniform cell lines (e.g., CHO-K1 for 5-HT receptors) and ligand concentrations.

- Control experiments : Include reference ligands (e.g., ketanserin for 5-HT₂A) and validate with radiolabeled binding assays .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across studies .

Q. How does the 3-fluorophenyl group influence pharmacokinetics compared to non-fluorinated analogs?

- Answer :

- Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing membrane permeability (calculate via ClogP software).

- Metabolic resistance : The electron-withdrawing fluorine reduces oxidative metabolism at the phenyl ring, prolonging half-life (validate via CYP450 inhibition assays) .

- Bioavailability : Compare AUC(0–24) in rodent models using LC-MS plasma profiling .

Q. What computational methods predict environmental fate and biodegradation pathways?

- Answer :

- QSAR models : Use EPI Suite™ to estimate biodegradation (e.g., BIOWIN scores) and bioaccumulation potential (log Kow <3.5 suggests low risk) .

- Molecular dynamics : Simulate hydrolysis pathways under varying pH (GROMACS/AMBER).

- Ecotoxicity : Predict LC₅₀ for aquatic organisms via ECOSAR, validated with Daphnia magna acute toxicity tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.